Pyribencarb

説明

Evolution of Fungicide Chemistry and Research Trends

The history of fungicide development spans over a century, marked by a significant transition from inorganic to synthetic organic compounds. researchgate.net Early efforts, up until the 1940s, depended on inorganic preparations of elements like copper and sulfur, which were often prepared by the users themselves and targeted diseases in horticulture and vegetable production. researchgate.netcambridge.orgacs.org The period from 1940 to 1970 witnessed the introduction of several new chemical classes, including the dithiocarbamates and phthalimides, which offered improved activity and lower phytotoxicity. apsnet.org A major leap forward was the development of systemic fungicides, which could be absorbed and translocated within the plant, offering new avenues for disease control. researchgate.netcambridge.org

The latter half of the 20th century and the beginning of the 21st century have been characterized by the introduction of site-specific fungicides. researchgate.net These compounds, such as the Quinone outside Inhibitors (QoIs), Demethylation Inhibitors (DMIs), and Succinate (B1194679) Dehydrogenase Inhibitors (SDHIs), act on a single, specific metabolic pathway in the fungus. researchgate.net While highly effective, the single-site mode of action has led to a significant challenge: the development of fungicide resistance in pathogen populations. researchgate.netmdpi.com This has become a primary driver for current fungicide research, pushing the agrochemical industry to discover compounds with novel modes of action to manage resistant strains and ensure sustainable crop protection. researchgate.netnih.gov Consequently, modern research trends are focused on developing fungicides that are effective at low application rates, are readily degradable in the environment, and exhibit selective toxicity. nih.gov

Positioning of this compound as a Benzylcarbamate-Type Fungicide

This compound is a novel fungicide classified chemically as a benzylcarbamate. jst.go.jpbcpcpesticidecompendium.org It is recognized for its efficacy against a wide spectrum of plant pathogenic fungi, most notably gray mold caused by Botrytis cinerea and stem rot caused by Sclerotinia sclerotiorum. researchgate.netjst.go.jp

The primary mode of action for this compound is the inhibition of mitochondrial respiration by targeting Complex III (also known as the cytochrome bc1 complex) in the fungal electron transport chain. mdpi.comjst.go.jp Specifically, it is a Quinone outside (Qo) inhibitor, binding to the Qo site of cytochrome b. jst.go.jpmedchemexpress.com This action blocks electron transfer, which halts the production of ATP and ultimately leads to fungal cell death. mdpi.com

While it belongs to the broad class of QoI fungicides, this compound is structurally distinct from the widely used strobilurin-analogue fungicides like azoxystrobin (B1666510). jst.go.jp This structural difference is significant because it affects how the fungicide interacts with its target site. jst.go.jp Research has shown that this compound can be effective against fungal strains that have developed resistance to strobilurin fungicides, a major advantage in modern agriculture. researchgate.netresearchgate.net Although cross-resistance can occur, the reduction in sensitivity to this compound in QoI-resistant strains is significantly lower than for other QoI fungicides. jst.go.jp This suggests that this compound's binding site on cytochrome b may differ slightly from that of strobilurins. jst.go.jpresearchgate.net

Table 1: Classification and Mode of Action of this compound

| Property | Description | Source(s) |

|---|---|---|

| Chemical Class | Benzylcarbamate | jst.go.jpbcpcpesticidecompendium.org |

| Mode of Action Group | Quinone outside Inhibitor (QoI) | researchgate.netkumiai-chem.co.jp |

| FRAC Code | 11 | agriculturejournals.cz |

| Biochemical Target | Complex III of the electron transport system (cytochrome b) | jst.go.jpmedchemexpress.com |

| Specific Action | Inhibits mitochondrial respiration by blocking electron transfer at the Qo site | mdpi.com |

Current Research Landscape and Future Directions for this compound

The current research on this compound is focused on elucidating its precise biological activity and optimizing its use in disease management strategies. Studies have demonstrated its potent inhibitory effects on various stages of the fungal life cycle, including spore germination, mycelial growth, and sporulation of Botrytis cinerea. jst.go.jp Research indicates that this compound has both preventative and curative effects. jst.go.jp

A significant area of investigation is this compound's effectiveness against fungicide-resistant pathogens. It has shown good control in field experiments where strains resistant to other QoI fungicides are present. jst.go.jp The inhibitory effects of this compound on the electron transfer system of QoI-resistant strains of B. cinerea (specifically those with the G143A mutation) are stronger than those of other fungicides in the same class. jst.go.jp This makes it a valuable tool for resistance management programs. researchgate.net

Table 2: Research Findings on this compound's Inhibitory Activity

| Pathogen | Fungal Process Inhibited | Key Finding | Source(s) |

|---|---|---|---|

| Botrytis cinerea | Succinate-cytochrome c reductase (SCR) activity | Potently inhibited | medchemexpress.comresearchgate.net |

| Botrytis cinerea | Decylubiquinol-cytochrome c reductase (UCR) activity | Potently inhibited; uncompetitive inhibition manner | jst.go.jpmedchemexpress.com |

| Corynespora cassiicola | Succinate-cytochrome c reductase (SCR) activity | Potently inhibited | medchemexpress.comresearchgate.net |

| Sclerotinia sclerotiorum | Mycelial growth | Mean EC50 value of 0.0379 ± 0.0163 μg/mL for 100 isolates | researchgate.net |

Future research will likely continue to explore the unique properties of this compound that confer its activity against resistant strains. Understanding the molecular interactions at the binding site in greater detail could inform the development of next-generation fungicides. researchgate.net As the agrochemical industry faces increasing regulatory scrutiny and the constant challenge of evolving pathogens, the development of fungicides with novel chemical structures and modes of action remains a priority. researchgate.netnih.gov this compound represents a successful outcome of this research, and its role in integrated disease management strategies, particularly in rotation with other fungicide classes, will be a key area of future study to prolong its efficacy and combat the spread of resistance. agriculturejournals.cz

Table 3: Mentioned Chemical Compounds

| Compound Name | Classification/Type |

|---|---|

| Acibenzolar-S-methyl | Plant defense activator |

| Azoxystrobin | Strobilurin fungicide (QoI) |

| Benalaxyl | Acylalanine fungicide |

| Benodanil | Phenylbenzamide fungicide |

| Benomyl | Benzimidazole (B57391) fungicide |

| Benzovindiflupyr | Pyrazolecarboxamide fungicide (SDHI) |

| Bixafen | Pyrazolecarboxamide fungicide (SDHI) |

| Boscalid | Pyridinecarboxamide fungicide (SDHI) |

| Carboxin | Oxathiincarboxamide fungicide |

| Chlorothalonil | Chloronitrile fungicide |

| Copper | Inorganic fungicide |

| Cymoxanil | Cyanoacetamide oxime fungicide |

| Diethofencarb | N-phenylcarbamate fungicide |

| Dimethomorph | Cinnamamide fungicide |

| Edifenphos | Phosphorothiolate fungicide |

| Epoxiconazole | Triazole fungicide (DMI) |

| Fenhexamid | Hydroxyanilide fungicide |

| Fenpyrazamine | Pyrazole fungicide |

| Fluazinam | Anilinopyrimidine fungicide |

| Fluopicolide | Benzamide fungicide |

| Fluopyram | Pyridinylethylbenzamide fungicide (SDHI) |

| Fluxapyroxad | Pyrazolecarboxamide fungicide (SDHI) |

| Fosetyl | Phosphonate fungicide |

| Furalaxyl | Acylalanine fungicide |

| IpOHA | KARI inhibitor |

| Iprobenfos | Phosphorothiolate fungicide |

| Isofetamid | Phenyloxoethyl thiopheneamide fungicide (SDHI) |

| Isopyrazam | Pyrazolecarboxamide fungicide (SDHI) |

| Kresoxim-methyl (B120586) | Strobilurin fungicide (QoI) |

| Mancozeb | Dithiocarbamate fungicide |

| Mandestrobin | Methoxy-acetamide fungicide (QoI) |

| Mandipropamid | Mandelamide fungicide |

| Mepronil | Phenylbenzamide fungicide |

| Metalaxyl | Acylalanine fungicide |

| Metyltetraprole | Tetrazolinone fungicide (QoI) |

| Oxathiapiprolin | Piperidinyl thiazole (B1198619) isoxazoline (B3343090) fungicide |

| Oxycarboxin | Oxathiincarboxamide fungicide |

| Penflufen | Pyrazolecarboxamide fungicide (SDHI) |

| Penthiopyrad | Pyrazolecarboxamide fungicide (SDHI) |

| Picoxystrobin | Strobilurin fungicide (QoI) |

| Probenazole | Plant defense activator |

| Propineb | Dithiocarbamate fungicide |

| Prothioconazole | Triazole fungicide (DMI) |

| Pyracarbolid | Anilide fungicide |

| Pyraclostrobin | Strobilurin fungicide (QoI) |

| Pyrazophos | Phosphorothiolate fungicide |

| This compound | Benzylcarbamate fungicide (QoI) |

| Pyriofenone | Benzophenone fungicide |

| Sedaxane | Pyrazolecarboxamide fungicide (SDHI) |

| Sulfur | Inorganic fungicide |

| Thiabendazole | Benzimidazole fungicide |

| Thiram | Dithiocarbamate fungicide |

| Tolclofos-methyl | Organothiophosphate fungicide |

| Tolprocarb | Trifluoroethylcarbamate fungicide |

| Trifloxystrobin | Strobilurin fungicide (QoI) |

| Zineb | Dithiocarbamate fungicide |

特性

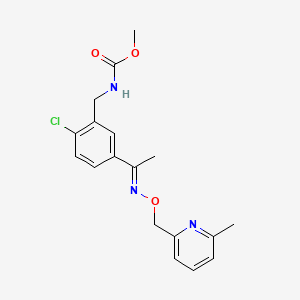

IUPAC Name |

methyl N-[[2-chloro-5-[(E)-C-methyl-N-[(6-methylpyridin-2-yl)methoxy]carbonimidoyl]phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClN3O3/c1-12-5-4-6-16(21-12)11-25-22-13(2)14-7-8-17(19)15(9-14)10-20-18(23)24-3/h4-9H,10-11H2,1-3H3,(H,20,23)/b22-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRFYLQMIDWBKRT-LPYMAVHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CON=C(C)C2=CC(=C(C=C2)Cl)CNC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC(=CC=C1)CO/N=C(\C)/C2=CC(=C(C=C2)Cl)CNC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1058189 | |

| Record name | Pyribencarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799247-52-2 | |

| Record name | Pyribencarb | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=799247-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyribencarb [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0799247522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyribencarb | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1058189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl N-[[2-chloro-5-[(E)-C-methyl-N-[(6-methylpyridin-2-yl)methoxy]carbonimidoyl]phenyl]methyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIBENCARB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49UMA0976P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis and Structure Activity Relationship Sar Studies of Pyribencarb and Analogs

Synthetic Methodologies for Pyribencarb and Related Carbamate (B1207046) Derivatives

The synthesis of this compound and its derivatives involves multi-step processes aimed at constructing the core benzylcarbamate structure and introducing the specific moieties responsible for its biological activity.

The conventional synthesis of this compound involves a sequence of reactions to build the essential chemical framework. This typically includes the formation of the benzylcarbamate core, followed by the introduction of the 2-chloro-5-acetylbenzyl group and the (6-methyl-2-pyridyl)methoxyimino moiety. smolecule.com The final step is a purification process to ensure the desired purity for agricultural use. smolecule.com

In the quest for more efficient and environmentally friendly processes, researchers have explored alternative synthetic strategies for related carbamate derivatives. One notable advancement is the development of a "green" synthetic methodology for N-aryl carbamates. This approach utilizes a one-step Hofmann rearrangement of aromatic amides using Oxone (a potassium peroxymonosulfate (B1194676) triple salt), potassium chloride (KCl), and sodium hydroxide (B78521) (NaOH). researchgate.netmdpi.comdntb.gov.ua This method is considered a green oxidation process, avoiding the use of hazardous reagents typically associated with the Hofmann rearrangement. mdpi.comdntb.gov.ua

Another synthetic route has been developed for novel benzoylcarbamates containing a pyridine (B92270) moiety. This multi-step synthesis begins with the reaction of 3-acetylpyridine (B27631) with trimethylsulfoxonium (B8643921) iodide to form an epoxide, which is then opened to create a key alcohol intermediate. This intermediate subsequently reacts with a substituted benzoyl isocyanate to yield the final benzoylcarbamate product. mdpi.com

Table 1: Overview of Synthetic Methodologies for Carbamate Derivatives

| Method | Starting Materials | Key Reagents/Steps | Product Type | Reference |

|---|---|---|---|---|

| Conventional Synthesis | Generic Precursors | Formation of benzylcarbamate framework, introduction of chlorobenzyloxyimino ethyl and picoline groups, purification | This compound | smolecule.com |

| Green Hofmann Rearrangement | Aromatic amides | Oxone, KCl, NaOH | N-Aryl Carbamates | researchgate.netmdpi.comdntb.gov.ua |

| Analog Synthesis | 3-acetylpyridine, trimethylsulfoxonium iodide, substituted benzoyl isocyanates | Epoxidation, reaction with isocyanate | Benzoylcarbamates with pyridine moiety | mdpi.com |

Modern organic synthesis increasingly relies on catalytic methods to improve efficiency, selectivity, and sustainability. While specific literature on the catalytic synthesis of this compound is not prominent, general advancements in catalysis are highly relevant for the synthesis of its precursors and analogs.

Palladium-catalyzed reactions, for instance, are powerful tools in organic chemistry. A notable application is the regioselective halogenation of aromatic compounds directed by a carbamate group, providing a direct route to halogenated anilines which are valuable intermediates for agrochemicals. mdpi.com Furthermore, photoredox catalysis, using organic dyes like acridinium (B8443388) salts, has emerged as a method to generate reactive radical intermediates under mild conditions, which can be applied to complex C-C bond formations. nicewiczlaboratory.comnih.gov Radical relay catalysis, often employing transition metals like titanium, allows for controlled stereoselective reactions involving radical intermediates, a strategy that could be adapted for the synthesis of complex agrochemical structures. cornell.edu The development of catalyst- and solvent-free reaction conditions, such as the use of deep eutectic mixtures, also represents a significant step towards greener chemical manufacturing. rsc.org

Exploration of Novel Synthetic Routes

Stereochemical Investigations and Isomeric Influences on Biological Activity

The structure of this compound contains a carbon-nitrogen double bond (C=N) within its oxime ether group, which gives rise to geometric isomerism (E/Z isomerism). nih.govufrgs.br The spatial arrangement of the substituents around this double bond has a profound impact on the molecule's interaction with its biological target.

Stereoisomerism is a critical factor in the biological activity of many agrochemicals, as the three-dimensional shape of a molecule dictates its ability to bind to a specific target site. nih.gov In the case of this compound, which targets the cytochrome bc1 complex in fungi, the (E) and (Z) isomers exhibit different binding affinities. researchgate.netjst.go.jp

Molecular docking studies have been performed to simulate the interaction of both isomers within the Qo binding site of the cytochrome bc1 complex. The results indicate that the (E)-isomer of this compound has a more favorable binding energy compared to the (Z)-isomer. researchgate.net This stronger interaction is attributed to the formation of more extensive hydrogen bonding and hydrophobic interactions with key amino acid residues in the binding pocket. researchgate.net Specifically, the (E)-isomer is capable of forming three hydrogen bonds, whereas the (Z)-isomer forms only two. researchgate.net This difference in binding affinity provides a molecular basis for the higher fungicidal activity observed for the (E)-stereoisomer.

Table 2: Comparison of this compound E/Z Isomer Binding Characteristics

| Isomer | Binding Energy Range (kcal/mol) | Number of Hydrogen Bonds | Key Interacting Residues (Example) | Reference |

|---|---|---|---|---|

| (E)-Pyribencarb | -24.9 to -17.6 | 3 | R94, A98, N279 | researchgate.net |

| (Z)-Pyribencarb | -21.6 to -14.7 | 2 | R94, Y297 | researchgate.net |

Analysis of E and Z Stereoisomers

Structure-Activity Relationship (SAR) Analysis of this compound Analogs

Structure-Activity Relationship (SAR) studies involve the systematic modification of a molecule's structure to identify the key chemical features responsible for its biological activity. drugdesign.orgoncodesign-services.com Such studies on this compound and its analogs have been instrumental in optimizing its fungicidal properties.

Initial SAR investigations on the lead compounds for this compound revealed several important structural requirements. Within the toxophore moiety, the methyl carbamate group was found to be optimal for fungicidal activity. jst.go.jp Furthermore, having no substituent on the carbamate nitrogen atom was more favorable. jst.go.jp While replacing the central phenyl ring with a biphenyl (B1667301) group resulted in good fungicidal activity, these analogs suffered from high lipophilicity and low water solubility, which could limit their stability and effectiveness in field conditions. jst.go.jp

Further studies have explored modifications to other parts of the molecule. A series of 3,3-Dimethyl-1-(pyridin-3-yl)butan-2-yl-substituted benzoylcarbamates were synthesized and tested. Several of these analogs, specifically those with certain substitutions on the benzoyl ring (compounds 4d, 4f, 4g, and 4h), showed significant activity against Botrytis cinerea, with EC₅₀ values ranging from 6.45 to 6.98 µg/mL. mdpi.com This highlights the importance of the substitution pattern on the aromatic ring system for potent bioactivity.

The carbamate moiety itself is crucial, as it has been suggested that this group contributes to a lower risk of pathogens developing resistance compared to other fungicides like kresoxim-methyl (B120586) and azoxystrobin (B1666510). researchgate.net Research on other N-aryl carbamates has also provided SAR insights; for example, compound 1af showed potent inhibition against F. graminearum, while compound 1z was a promising candidate against F. oxysporum, indicating that the nature of the aryl group significantly influences the antifungal spectrum. dntb.gov.ua

Identification of Key Pharmacophores for Fungicidal Efficacy

The fungicidal activity of this compound and its analogs is attributed to specific structural components known as pharmacophores. Research has identified two principal moieties essential for its biological function: a "toxophore" moiety and a "carrier" moiety. jst.go.jp

Toxophore Moiety : The essential part for exhibiting fungicidal activity is the methyl carbamate group (-NHCOOCH₃). Studies on the lead compound, methyl ([1,1′-biphenyl]-3-ylmethyl)carbamate, revealed that the methyl carbamate was crucial for good fungicidal activity. Modifications, such as substituting the nitrogen atom of the carbamate, led to lower activity. jst.go.jp This group is considered the primary toxophore. jst.go.jp It is positioned at the meta position of the carrier moiety via a phenyl ring. jst.go.jp The carbamate moiety is also implicated in overcoming resistance to other fungicides, such as those with the G143A mutation in the target enzyme. researchgate.net

Carrier Moiety : This part of the molecule contributes to its mobility and transport to the target site. In this compound, the carrier moiety is the {2-chloro-5-[(E)-1-(6-methyl-2-pyridylmethoxyimino)ethyl]benzyl} group. smolecule.comnih.gov The development process showed that modifying this part of the molecule was key to improving physicochemical properties like water solubility and ensuring stable activity in various conditions. jst.go.jp Specifically, the inclusion of the picoline group was a critical modification that enhanced the compound's ability to move within plants. jst.go.jp

The combination of the benzylcarbamate pharmacophore with the specific side chain characterizes this compound and distinguishes it from strobilurin-based fungicides. jst.go.jpresearchgate.net

Modifications for Enhanced Activity and Spectrum

The discovery of this compound stemmed from the optimization of a lead compound, methyl ([1,1′-biphenyl]-3-ylmethyl)carbamate (I). jst.go.jp While this initial compound showed fungicidal properties, concerns about its high lipophilicity and low water solubility prompted further structural modifications to improve its field performance. jst.go.jp

The key steps in the structural modification process were:

Initial Lead Compound : The starting point was methyl ([1,1′-biphenyl]-3-ylmethyl)carbamate (I), which possessed a carbamate toxophore at the meta position. jst.go.jp

Carrier Moiety Optimization : To address the issues of high lipophilicity, the biphenyl group of the carrier moiety was replaced. Scientists introduced a 1-(2-chlorobenzyloxyimino)ethyl group. While this did not immediately improve the physicochemical properties, the resulting compound maintained good fungicidal activity. jst.go.jp

Final Modification to this compound : Further refinement led to the replacement of the chlorobenzene (B131634) ring with a picoline (6-methyl-pyridine) ring. This final modification yielded this compound, a compound with superior fungicidal activity and more favorable physicochemical properties, enabling better mobility within plant tissues. jst.go.jp

These systematic modifications resulted in a fungicide with a broad spectrum of activity, particularly effective against gray mold (Botrytis cinerea) and stem rot (Sclerotinia sclerotiorum). researchgate.netjst.go.jp this compound also demonstrated efficacy against fungal strains that had developed resistance to other classes of fungicides, including benzimidazoles, dicarboximides, and anilinopyrimidines. jst.go.jp

Correlation between Molecular Structure and Inhibitory Potency

This compound functions as a Quinone outside Inhibitor (QoI), targeting the cytochrome b component of complex III in the mitochondrial respiratory chain of fungi. researchgate.netjst.go.jp This inhibition disrupts the electron transport system, ultimately leading to fungal cell death. jst.go.jpresearchgate.net However, its structural properties as a benzylcarbamate, rather than a strobilurin analog, confer unique inhibitory characteristics. jst.go.jp

The molecular structure of this compound directly correlates with its inhibitory potency and its effectiveness against certain QoI-resistant fungal strains. The key structural features influencing its potency include the E-isomer configuration of the oxime ether and the specific arrangement of the carbamate and pyridinylmethoxy groups. researchgate.net Molecular docking studies have shown how this compound binds to the Qo site of the cytochrome bc1 complex. researchgate.net

Research has quantified the inhibitory potency of this compound against key mitochondrial enzymes. It potently inhibits the succinate-cytochrome c reductase (SCR) and decylubiquinol-cytochrome c reductase (UCR) activities in fungi. jst.go.jpcaymanchem.com Its potency is particularly notable against wild-type Botrytis cinerea. caymanchem.com

| Enzyme/Complex | Fungal Strain | IC₅₀ (µM) |

|---|---|---|

| Succinate-cytochrome c reductase (Complex II) | Wild-Type | 0.079 |

| Succinate-cytochrome c reductase (Complex II) | Strobilurin-Resistant | 5.1 |

| Decylubiquinol-cytochrome c reductase (Complex III) | Wild-Type | 0.023 |

Data sourced from Cayman Chemical product information, citing Kataoka, S., et al. (2010). caymanchem.com

A crucial aspect of this compound's structure-activity relationship is its retained activity against some QoI-resistant strains, particularly those with the G143A mutation in the cytochrome b gene. jst.go.jpresearchgate.net While cross-resistance is observed, the reduction in sensitivity to this compound is significantly lower than for many strobilurin fungicides. jst.go.jp For example, in a QoI-resistant strain of B. cinerea (G143A), the inhibitory effects of this compound on the electron transfer system were stronger than those of other QoI fungicides. jst.go.jp This suggests that this compound's binding site on cytochrome b may differ slightly from that of strobilurins, allowing it to circumvent the steric hindrance caused by the G143A substitution more effectively. jst.go.jpresearchgate.net This unique binding property is attributed to its distinct benzylcarbamate structure. jst.go.jp

Furthermore, crystal structure analysis of this compound's E and Z isomers has provided detailed insights into the three-dimensional arrangement of the molecule, confirming the geometry that interacts with the fungal target site. researchgate.net The E-isomer is the biologically active form. nih.gov This structural knowledge reinforces the understanding of how its specific conformation is critical for potent inhibition of the fungal respiratory chain.

Molecular and Biochemical Mechanisms of Action of Pyribencarb

Target Site Elucidation: Mitochondrial Electron Transport Chain Inhibition

The primary target of Pyribencarb is the mitochondrial respiratory chain, a critical pathway for energy production in aerobic organisms. researchgate.netjst.go.jpresearchgate.net Specifically, its inhibitory action is focused on Complex III, also known as the cytochrome bc1 complex. jst.go.jpresearchgate.net

Research has conclusively identified the target site of this compound as the Quinone-outside (Qo) site of cytochrome b, a key subunit of Complex III in the electron transport system. researchgate.netjst.go.jpresearchgate.netmedchemexpress.com By binding to this site, this compound effectively blocks the transfer of electrons, thereby disrupting the production of ATP and inhibiting fungal growth. researchgate.net This mechanism classifies this compound as a Qo inhibitor (QoI). researchgate.netchemsrc.com

Kinetic studies have revealed the specific nature of this compound's inhibitory action on Complex III. When analyzed with decylubiquinol-cytochrome c reductase (UCR) activity in the fungal pathogen Botrytis cinerea, this compound demonstrates an uncompetitive mode of inhibition with respect to the substrate decylubiquinol. jst.go.jpresearchgate.netchemsrc.comarctomsci.com This means that this compound binds exclusively to the enzyme-substrate (ES) complex, specifically when decylubiquinol is bound to the Qo site, forming an inactive enzyme-substrate-inhibitor complex. khanacademy.orgucdavis.edusci-hub.sereddit.com This mode of action is the same as that observed for strobilurin fungicides. researchgate.netaffrc.go.jp The substrate-dependent inhibition constant (Ki') for this interaction has been calculated to be 13 nM, indicating a potent inhibitory effect. researchgate.netchemsrc.comarctomsci.comaffrc.go.jp

Table 1: Kinetic Parameters of this compound Inhibition

| Enzyme Activity | Pathogen | Inhibition Type (vs. Decylubiquinol) | Inhibition Constant (Ki') |

|---|---|---|---|

| Decylubiquinol-Cytochrome c Reductase (UCR) | Botrytis cinerea | Uncompetitive | 13 nM |

This compound demonstrates potent inhibition of succinate-cytochrome c reductase (SCR) activities in a range of plant pathogenic fungi. researchgate.netchemsrc.comarctomsci.com This inhibition of the SCR pathway, which involves both Complex II and Complex III of the electron transport chain, further confirms that this compound's target lies within this system. researchgate.net Notable efficacy has been observed against pathogens such as Botrytis cinerea (the cause of gray mold) and Corynespora cassiicola (the cause of leaf spot). researchgate.netchemsrc.comarctomsci.com

Uncompetitive Inhibition Kinetics with Decylubiquinol-Cytochrome c Reductase (UCR) Activity

Differential Inhibitory Effects Across Biological Systems

A key feature of this compound is its selective toxicity, exhibiting high potency against target fungal pathogens while having a significantly lower impact on non-target organisms. researchgate.netjst.go.jp

Studies comparing the inhibitory effects of this compound across different biological systems have highlighted its remarkable selectivity. jst.go.jpresearchgate.net While it strongly inhibits the SCR activity in fungi like B. cinerea, its inhibitory potency against the SCR activities in plants, rats, and carp (B13450389) is comparatively weak. researchgate.netjst.go.jpresearchgate.netarctomsci.com This selective toxicity is a crucial attribute, suggesting a lower risk to non-target organisms compared to other fungicides. jst.go.jpmedchemexpress.com

Table 2: Comparative Inhibitory Potency of this compound on SCR Activity

| Organism Group | Target Pathogens (e.g., B. cinerea) | Non-Target Organisms (e.g., plants, rats, carp) |

|---|---|---|

| Inhibitory Effect | Potent Inhibition | Relatively Weak Inhibition |

This compound is distinguished from other well-known QoI fungicides, such as strobilurins (e.g., azoxystrobin (B1666510), kresoxim-methyl), in several important aspects. jst.go.jpresearchgate.net Chemically, this compound is a benzylcarbamate-analogue, not a strobilurin-analogue. researchgate.netjst.go.jp This structural difference is believed to contribute to a slightly different binding interaction at the Qo site of cytochrome b compared to strobilurin fungicides. researchgate.netcabidigitallibrary.org

This distinction is particularly significant in the context of fungicide resistance. Strains of fungal pathogens, such as B. cinerea, that have developed resistance to strobilurin fungicides (often due to a G143A mutation in the cytochrome b gene) show a lower level of cross-resistance to this compound. jst.go.jpresearchgate.netaffrc.go.jp this compound retains stronger inhibitory effects against these QoI-resistant strains than other fungicides in its class, making it a valuable tool for managing resistant pathogen populations. researchgate.netjst.go.jpcabidigitallibrary.orgaffrc.go.jp

Selectivity against Fungal Pathogens versus Non-Target Organisms

Impact on Fungal Physiological and Cellular Processes

Inhibition of Mycelial Growth and Spore Germination

This compound effectively inhibits critical early stages of the fungal life cycle, including mycelial growth and spore germination. jst.go.jp In vitro studies have demonstrated its potent activity against a range of fungal pathogens. For instance, in tests against Botrytis cinerea, the causal agent of gray mold, this compound significantly inhibited mycelial growth, spore germination, and germ tube elongation. jst.go.jp Its inhibitory activities against all tested life stages of B. cinerea were found to be superior to several other anti-Botrytis fungicides. jst.go.jp

The efficacy of this compound is quantified using the EC₅₀ value, which represents the concentration of the fungicide that inhibits 50% of the growth or germination. unl.edu Research on Sclerotinia sclerotiorum found that the mean EC₅₀ value for mycelial growth inhibition across 100 isolates was 0.0379 µg/mL. researchgate.net Similarly, for Botrytis cinerea, EC₅₀ values for mycelial growth inhibition in sensitive strains were determined to be between 0.01-0.02 mg/L. affrc.go.jp This demonstrates this compound's ability to disrupt fungal proliferation at very low concentrations. Light microscopy has revealed that this compound can cause contorted hyphae and an increase in offshoots in S. sclerotiorum. researchgate.net

Table 1: Inhibitory Efficacy (EC₅₀) of this compound on Fungal Mycelial Growth

| Fungal Species | Mean EC₅₀ Value (µg/mL) | Range of EC₅₀ Values (µg/mL) | Source |

| Sclerotinia sclerotiorum | 0.0379 | 0.0068 - 0.0883 | researchgate.net |

| Botrytis cinerea (QoI-sensitive) | 0.01 - 0.02 | Not Specified | affrc.go.jp |

| Botrytis cinerea (QoI-resistant) | 0.34 - 4.18 | Not Specified | affrc.go.jp |

| *Values originally in mg/L, converted to µg/mL for consistency. |

Effects on Sporulation and Appressorium Formation

This compound's inhibitory action extends to the processes of sporulation (the production of spores) and appressorium formation. jst.go.jpresearchgate.net The appressorium is a specialized infection structure used by many pathogenic fungi to penetrate host tissues. frontiersin.orgfrontiersin.org By inhibiting these processes, this compound effectively hinders both the spread of the fungus and its ability to initiate infection.

In vitro tests have confirmed that this compound significantly inhibits both sporulation and secondary appressorium formation in Botrytis cinerea. jst.go.jp The formation of an appressorium is a critical step for many fungi to invade a host, and its disruption is a key aspect of disease control. frontiersin.org While specific quantitative data on the inhibition of appressorium formation by this compound is detailed for B. cinerea, the general mechanism of disrupting the fungal life cycle suggests a broader impact on other fungi that rely on these structures for pathogenesis. jst.go.jp

Fungicidal Spectrum and Efficacy Research of Pyribencarb

Efficacy against Key Phytopathogenic Fungi

Pyribencarb is highly effective against Botrytis cinerea, the fungus responsible for gray mold. researchgate.netsigmaaldrich.commedchemexpress.comarctomsci.com In vitro studies have revealed that this compound inhibits multiple stages of the fungal life cycle, including spore germination, mycelial growth, germ tube elongation, and sporulation. jst.go.jp Research demonstrates that this compound possesses both preventive and curative properties. researchgate.net Notably, when applied after visible symptoms of cucumber gray mold appeared, the fungicide showed strong inhibitory activity against further lesion development, an effect that was significantly superior to its preventive activity. researchgate.net

A key advantage of this compound is its effectiveness against strains of B. cinerea that have developed resistance to other fungicides, including benzimidazoles, dicarboximides, and anilinopyrimidines. jst.go.jp It is also effective against QoI-resistant strains, particularly those with the G143A mutation in the cytochrome b gene. jst.go.jpmdpi.com While QoI-resistant strains do show some cross-resistance to this compound, the reduction in sensitivity is significantly lower compared to that observed with other strobilurin-type QoI fungicides. jst.go.jpjst.go.jp In one study, this compound inhibited mitochondrial complex II from wild-type B. cinerea with an IC₅₀ value of 0.079 µM and from strobilurin-resistant B. cinerea with an IC₅₀ of 5.1 µM. caymanchem.com It also inhibited mitochondrial complex III in the wild-type strain with an IC₅₀ of 0.023 µM. caymanchem.com

Table 1: In Vitro Efficacy of this compound against Botrytis cinerea

| Parameter Measured | Observation | Source |

| Mycelial Growth | EC₅₀ = 0.006 µg/ml | caymanchem.com |

| Mitochondrial Complex II Inhibition (Wild-Type) | IC₅₀ = 0.079 µM | caymanchem.com |

| Mitochondrial Complex III Inhibition (Wild-Type) | IC₅₀ = 0.023 µM | caymanchem.com |

| Mitochondrial Complex II Inhibition (Strobilurin-Resistant) | IC₅₀ = 5.1 µM | caymanchem.com |

This compound is also recognized for its potent activity against Sclerotinia sclerotiorum, the causal agent of stem rot in numerous crops. researchgate.netsigmaaldrich.commedchemexpress.comarctomsci.com Studies investigating the sensitivity of S. sclerotiorum to this compound found the mean EC₅₀ value for 100 isolates to be 0.0379 ± 0.0163 μg/mL. researchgate.net Research has shown that this compound affects the morphology of the fungus, causing hyphae to become contorted and increasing the number of offshoots. researchgate.net Furthermore, it has been observed to significantly reduce cell membrane permeability and oxalic acid content in the pathogen. researchgate.net Both protective and curative efficacy trials have demonstrated that this compound is highly effective in controlling Sclerotinia stem rot, with its protective performance being superior to its curative action. researchgate.net

Table 2: Efficacy of this compound against Sclerotinia sclerotiorum

| Parameter Measured | Finding | Source |

| Mycelial Growth Inhibition (Mean EC₅₀) | 0.0379 ± 0.0163 μg/mL | researchgate.net |

| Morphological Effects | Hyphae contortion, increased offshoots | researchgate.net |

| Biochemical Effects | Reduced cell membrane permeability, reduced oxalic acid content | researchgate.net |

| Control Efficacy | Significant protective and curative effects | researchgate.net |

This compound effectively controls diseases caused by Corynespora cassiicola, such as target leaf spot. researchgate.netresearchgate.netmedchemexpress.comarctomsci.com It potently inhibits the succinate-cytochrome c reductase (SCR) activities of this fungus. researchgate.netmedchemexpress.comarctomsci.com The fungicide was registered for the control of black blight of eggplant, caused by C. cassiicola, in Japan in 2019. researchgate.net However, following its widespread use, isolates of C. cassiicola harboring the G143A substitution in the cytochrome b gene have been identified, which show reduced sensitivity to this compound. researchgate.net Inoculation tests on potted eggplants confirmed that this compound had a weaker effect on these resistant strains. researchgate.net This highlights the potential for resistance development in C. cassiicola populations under selection pressure. researchgate.net

This compound exhibits a broad fungicidal spectrum, showing activity against a wide range of plant pathogenic fungi beyond the key species mentioned above. researchgate.netsigmaaldrich.commedchemexpress.com This includes pathogens from the phyla Ascomycetes, Basidiomycetes, and Deuteromycetes. researchgate.netresearchgate.net Its mode of action, inhibiting the mitochondrial respiratory chain, is effective against all four major classes of phytopathogenic fungi. researchgate.netresearchgate.net This broad-spectrum activity makes it a versatile tool for managing various fungal diseases in agriculture. bioscience.co.uk

Corynespora cassiicola (Leaf Spot) Control Efficacy

Comparative Fungicidal Performance Studies

Comparative studies are crucial for positioning a new fungicide within existing disease management programs. This compound has been extensively compared with strobilurin fungicides due to their shared mode of action.

This compound is a QoI fungicide that inhibits the same target site as strobilurins. jst.go.jpresearchgate.net However, it belongs to the benzylcarbamate class, not the strobilurin-analogue class, which gives it unique properties. jst.go.jpresearchgate.net A significant distinction is its performance against QoI-resistant fungal strains, particularly those carrying the G143A mutation which commonly confers high resistance to strobilurins. jst.go.jpcabidigitallibrary.org

Research indicates that the extent of sensitivity reduction in G143A-mutated strains to this compound is markedly lower than to other QoI fungicides. jst.go.jp For instance, the inhibitory effects of this compound on the electron transfer system and mycelial growth of a QoI-resistant strain of B. cinerea were stronger than those of other QoIs. jst.go.jp This suggests that this compound's binding site on cytochrome b may be slightly different from that of strobilurin fungicides. researchgate.netcabidigitallibrary.org

Comparative data on resistance factors (RF), which is the ratio of the EC₅₀ value of a resistant strain to that of a sensitive strain, illustrate this difference. One study reported the following RF values for G143A-mutated strains:

Table 3: Comparative Resistance Factors (RF) for QoI Fungicides

| Fungus | Fungicide | Resistance Factor (R/S) | Source |

| Botrytis cinerea | This compound | 65 | researchgate.net |

| Botrytis cinerea | Kresoxim-methyl (B120586) | 700 | researchgate.net |

| Botrytis cinerea | Azoxystrobin (B1666510) | >300 | researchgate.net |

| Sclerotinia sclerotiorum | This compound | 16 | researchgate.net |

| Sclerotinia sclerotiorum | Kresoxim-methyl | 580 | researchgate.net |

| Sclerotinia sclerotiorum | Azoxystrobin | >1200 | researchgate.net |

The lower resistance factors for this compound indicate that it retains more activity against these resistant pathogens compared to azoxystrobin and kresoxim-methyl. researchgate.net Furthermore, this compound has been shown to have weaker inhibitory potency on the succinate-cytochrome c reductase (SCR) activities of non-target organisms like plants and animals compared to strobilurin fungicides, suggesting better selective toxicity. jst.go.jpresearchgate.netmedchemexpress.comarctomsci.com

Evaluation against Benzimidazole (B57391), Dicarboximide, and Anilinopyrimidine Fungicides

This compound has demonstrated significant efficacy against fungal strains that have developed resistance to several established classes of fungicides. jst.go.jp Research indicates its effectiveness against pathogens resistant to benzimidazole fungicides, dicarboximide fungicides, anilinopyrimidine fungicides, and others. jst.go.jp This positions this compound as a valuable tool in resistance management programs, offering an alternative where older fungicides are no longer effective. jst.go.jp

Studies on Botrytis cinerea, the causal agent of gray mold, have shown that this compound is effective against isolates with resistance to these key chemical groups. jst.go.jp Its mechanism of action, targeting the cytochrome b of complex III in the mitochondrial respiratory chain, differs from that of benzimidazoles (which affect microtubule assembly), dicarboximides, and anilinopyrimidines (suspected to inhibit amino-acid biosynthesis). jst.go.jpresearchgate.netresearchgate.net This difference in the target site is crucial for its ability to control resistant fungal populations. researchgate.net

Research has also demonstrated this compound's efficacy against strains of B. cinerea resistant to QoI (Quinone outside inhibitor) fungicides. jst.go.jp Although this compound is also a QoI fungicide, its binding site is believed to be slightly different from that of strobilurin-type fungicides like azoxystrobin. researchgate.netresearchmap.jp This distinction allows it to retain activity against QoI-resistant strains, such as those with the G143A mutation, which are a significant problem in the field. jst.go.jpresearchgate.net The inhibitory effects of this compound on the electron transfer system of QoI-resistant B. cinerea are stronger than those of other QoI fungicides. jst.go.jp

Table 1: Comparative Efficacy of this compound and Azoxystrobin Against QoI-Resistant Botrytis cinerea on Cucumber

| Fungicide | Control Value (%) Against QoI-Resistant Strains |

|---|---|

| This compound | 63.4 - 69.9% |

| Azoxystrobin | 21.8 - 39.5% |

Furthermore, studies directly comparing this compound to older fungicides have underscored its superior performance. For instance, against the pathogen Sclerotinia sclerotiorum, both the protective and curative efficacies of this compound were found to be significantly higher than those of the benzimidazole fungicide carbendazim. researchgate.net

Table 2: Efficacy Comparison of this compound and Carbendazim Against Sclerotinia sclerotiorum

| Fungicide | Protective Efficacy | Curative Efficacy |

|---|---|---|

| This compound | Significantly Higher | Significantly Higher |

| Carbendazim (Reference) | Standard | Standard |

Protective and Curative Efficacy Assessment

This compound demonstrates both protective and curative fungicidal activities, providing flexibility in disease management strategies. jst.go.jpresearchgate.net Many fungicides act protectively, inhibiting fungal spore germination and preventing the pathogen from establishing an infection on the plant host. researchmap.jpekb.eg Curative activity involves the fungicide's ability to halt the progress of a disease after infection has already occurred. researchmap.jptarbaweya.org

Research confirms that this compound is effective as a protective agent. jst.go.jpresearchgate.net When applied before inoculation with fungal spores, it effectively prevents the development of disease. jst.go.jpresearchgate.net However, a particularly notable feature of this compound is its strong curative efficacy. jst.go.jp In studies on cucumber gray mold (Botrytis cinerea), this compound exhibited potent inhibitory activity against lesion development even when applied 48 hours after inoculation, a time when visible symptoms may have already appeared. jst.go.jp This post-infection activity was found to be significantly superior to its preventive activity in the same study, highlighting its strength as a curative agent. jst.go.jp

This strong performance after the appearance of symptoms suggests that this compound can effectively stop the progression of an established infection. jst.go.jp

Table 3: Protective vs. Curative Activity of this compound on Cucumber Gray Mold (Botrytis cinerea)

| Application Timing | Type of Activity | Observed Efficacy |

|---|---|---|

| Before Inoculation | Protective (Preventive) | Good disease control. jst.go.jp |

| 48 Hours After Inoculation | Curative | Strong inhibition of lesion development, superior to its preventive activity. jst.go.jp |

While the curative action against B. cinerea is exceptionally strong, the balance between protective and curative effects can vary depending on the pathogen. In the case of Sclerotinia sclerotiorum, the protective efficacy of this compound was found to be superior to its curative efficacy, although both were highly effective. researchgate.net This demonstrates that while this compound possesses robust curative capabilities, its optimal use may also depend on the specific pathosystem. researchgate.net

Mechanisms of Resistance Development and Management Strategies for Pyribencarb

Molecular Basis of Fungicide Resistance to Pyribencarb

Resistance to Quinone outside Inhibitor (QoI) fungicides, the group to which this compound belongs, is primarily linked to genetic modifications in the target protein. oup.comresearchgate.net These alterations reduce the binding affinity of the fungicide, rendering it less effective.

Cytochrome b Gene Mutations and Their Impact on Sensitivity

The molecular target for this compound is the cytochrome b protein (cytb), which is a core catalytic subunit of the cytochrome bc1 complex (Complex III) in the mitochondrial respiratory chain. jst.go.jpnii.ac.jp The fungicide acts as a Qo inhibitor, blocking the electron transfer at the 'Quinone outside' binding site on cytochrome b. smolecule.comfrac.info

The development of resistance is most commonly caused by point mutations in the mitochondrial gene that encodes for cytochrome b (cytb). researchgate.netfrontiersin.org These single nucleotide polymorphisms result in amino acid substitutions in the protein, altering the three-dimensional structure of the fungicide's binding pocket. frontiersin.org This structural change physically hinders the binding of the QoI fungicide, thereby diminishing its inhibitory effect on mitochondrial respiration and allowing the fungus to survive in the presence of the chemical. oup.comfrontiersin.org The mitochondrial location of the cytb gene may contribute to a higher frequency of mutation compared to nuclear genes, potentially accelerating the development of resistance in fungal populations under selection pressure. oup.com

Analysis of G143A and Other Resistance-Conferring Mutations

Several specific mutations in the cytb gene have been identified that confer resistance to QoI fungicides. The most significant and widespread of these is the G143A substitution, which involves the replacement of glycine (B1666218) (G) with alanine (B10760859) (A) at position 143 of the cytochrome b protein. researchgate.netfrac.infomdpi.com This single amino acid change is responsible for high levels of resistance to many strobilurin-type QoI fungicides. researchgate.netmdpi.com While this compound is also affected, its impact is often less severe. researchgate.net Inoculation tests have demonstrated that this compound has a reduced, though not eliminated, effect on fungal strains that harbor the G143A mutation. researchgate.net

Other mutations known to confer resistance to QoI fungicides include F129L (phenylalanine to leucine (B10760876) at position 129) and G137R (glycine to arginine at position 137). frac.infofrontiersin.orgmdpi.com Generally, the F129L and G137R mutations result in low to moderate levels of resistance compared to the high resistance conferred by G143A. frontiersin.orgmdpi.com

| Mutation | Amino Acid Change | Typical Resistance Level to Strobilurins | Reference |

| G143A | Glycine → Alanine | High | researchgate.netfrac.infomdpi.com |

| F129L | Phenylalanine → Leucine | Low to Moderate | frac.infofrontiersin.orgmdpi.com |

| G137R | Glycine → Arginine | Low to Moderate | frontiersin.orgmdpi.com |

Cross-Resistance Dynamics with Other Fungicide Classes

Cross-resistance occurs when a single resistance mechanism confers resistance to multiple fungicides. This is a critical consideration for designing effective disease management programs.

Assessment of Cross-Resistance with QoI Fungicides

This compound is classified by the Fungicide Resistance Action Committee (FRAC) under Code 11, which includes all QoI fungicides that target the cytochrome bc1 complex at the Qo site. frac.infoufl.edu As such, there is a demonstrated cross-resistance relationship among members of this group. jst.go.jpfrac.info Fungal strains that have developed resistance to one QoI fungicide, such as azoxystrobin (B1666510) or pyraclostrobin, through mechanisms like the G143A mutation will typically show reduced sensitivity to other fungicides in FRAC Code 11, including this compound. jst.go.jpjst.go.jp This is because they all share the same target site, and the mutation that protects this site is effective against the entire class. frac.info

Unique Properties of this compound in QoI-Resistant Strains

Despite the general cross-resistance among QoI fungicides, this compound exhibits unique and advantageous properties against resistant strains, particularly those with the G143A mutation. jst.go.jpsmolecule.com Research has consistently shown that the reduction in sensitivity to this compound in these resistant strains is significantly lower than for other strobilurin-type QoI fungicides. jst.go.jpresearchgate.netjst.go.jp

This suggests that while this compound binds to the Qo site, its specific binding interaction may differ slightly from that of other QoIs. researchgate.netcabidigitallibrary.org this compound's distinct chemical structure, a benzylcarbamate as opposed to a strobilurin analogue, is thought to be responsible for this characteristic. jst.go.jpresearchgate.net Consequently, this compound often retains a higher level of inhibitory activity and can provide adequate disease control in field situations where strains resistant to other QoIs are prevalent. jst.go.jpresearchgate.netcabidigitallibrary.org

| Fungicide Type | Chemical Class | Efficacy against G143A Strains | Reference |

| This compound | Benzylcarbamate | Retains higher efficacy | jst.go.jpresearchgate.netcabidigitallibrary.org |

| Strobilurins (e.g., Azoxystrobin) | Methoxy-acrylate | Significantly reduced efficacy | jst.go.jp |

Strategies for Resistance Management in Agricultural Systems

To preserve the long-term effectiveness of this compound and other fungicides, robust resistance management strategies are essential. croplife.org.au These strategies aim to minimize the selection pressure on fungal populations, thereby delaying the emergence and spread of resistant strains. frac.info Key strategies recommended by bodies like the Fungicide Resistance Action Committee (FRAC) include:

Alternation and Mixtures: Avoid the repeated or sequential use of fungicides from the same FRAC code group. frac.infoirac-online.org Instead, alternate this compound with fungicides that have different modes of action or use it in pre-formulated mixtures or tank-mixes with effective partner fungicides from different groups. frac.info When using mixtures, both components should be used at effective rates. frac.info

Limiting Applications: The total number of applications of QoI fungicides (FRAC Code 11) within a growing season should be limited, regardless of whether they are applied alone or in mixtures. frac.info Adherence to manufacturer labels, which often specify the maximum number of applications, is crucial. croplife.org.au

Preventative Use: Apply QoI fungicides preventatively or at the very early stages of disease development. frac.info Relying on these fungicides for curative action against established infections increases selection pressure.

Monitoring: Regularly monitor fungal populations for shifts in sensitivity to fungicides. nii.ac.jp This can provide early warning of developing resistance and inform adjustments to control programs.

By implementing these strategies, the selection pressure for resistance can be significantly reduced, helping to maintain the utility of this compound as an effective tool for disease control. croplife.org.auscispace.com

Monitoring Fungal Populations for Resistance Development

The development of fungicide resistance is a significant threat to effective disease management. For single-site inhibitors like this compound, which targets the quinone outside (Qo) site of the mitochondrial cytochrome b, monitoring fungal populations for shifts in sensitivity is a critical component of a sustainable control strategy. nih.govmdpi.comnih.gov Monitoring programs are essential for detecting resistance early, understanding its prevalence, and implementing timely management adjustments.

The process of monitoring typically begins with establishing a baseline sensitivity level for a target fungal pathogen. cropprotectionnetwork.org This baseline is determined by testing the fungicide's effectiveness against a fungal population that has not been previously exposed to it or any other fungicide with the same mode of action. cropprotectionnetwork.org Once this baseline is established, researchers can periodically collect and test pathogen populations from agricultural fields to identify any decrease in sensitivity, which would indicate the selection of resistant individuals. cropprotectionnetwork.org

Monitoring efforts for Quinone outside Inhibitor (QoI) fungicides, the group to which this compound belongs, are often coordinated by organizations like the Fungicide Resistance Action Committee (FRAC). frac.info These programs utilize a combination of laboratory analyses, including bioassays and molecular studies, to assess the resistance status of key pathogens in various crops and regions. frac.info For example, studies have investigated the sensitivity of Corynespora cassiicola isolates from eggplant fields to this compound, noting an increase in the proportion of resistant isolates over a period of several years following its registration and widespread use. researchgate.net

Molecular techniques are particularly important for identifying specific genetic mutations associated with resistance. In many fungal pathogens, high-level resistance to QoI fungicides is conferred by a single point mutation, G143A, in the cytochrome b gene (cytb). nih.gov However, the presence of a lethal intron in some fungi can make the G143A mutation unlikely to occur, leading to the emergence of other, less potent resistance mechanisms. frac.info Monitoring data tracks the frequency and geographic distribution of such mutations. frac.info

The table below presents a summary of monitoring findings for QoI resistance in various pathogens, illustrating the global scope of resistance development in this fungicide class.

Table 1: Summary of Global QoI Resistance Monitoring in Selected Pathogens (2020)

| Pathogen | Crop(s) | Region(s) with High Resistance Levels | Region(s) with Moderate Resistance Levels | Region(s) with Low/No Resistance |

|---|---|---|---|---|

| Uncinula necator (Powdery Mildew) | Grapes | Austria, Croatia, Northern Italy, parts of France (e.g., Champagne, Bordeaux), Greece | Germany, Hungary, Slovenia, parts of France (e.g., Loire) | Spain, parts of Italy (e.g., Emilia Romagna) |

| Zymoseptoria tritici (Septoria Leaf Blotch) | Cereals | Belgium, Germany, Ireland, Netherlands, United Kingdom | Denmark, France, Lithuania, Sweden, Switzerland, Poland | Austria, Hungary, Italy, Latvia, Romania, Russia, Slovakia, Spain, Ukraine |

| Pyrenophora teres (Net Blotch) | Barley | Belgium, Germany, Ireland, Netherlands, United Kingdom | Denmark, France, Lithuania, Sweden, Switzerland, Poland | Austria, Hungary, Italy, Latvia, Romania, Russia, Slovakia, Spain, Ukraine |

Source: Adapted from FRAC QoI Working Group meeting minutes, 2020. frac.info

Antifungal Mixture and Rotation Strategies

Given the inherent risk of resistance development to single-site fungicides, strategies involving mixtures and rotations are fundamental for preserving the efficacy of this compound. afren.com.aueppo.int These approaches are designed to reduce the selection pressure on any single mode of action, thereby delaying the buildup of resistant pathogen populations. frac.infofrac.info this compound is classified under FRAC Code 11, and it is crucial to note that all fungicides within this group are considered cross-resistant to one another (with few exceptions). frac.info Therefore, rotation or mixture partners must be chosen from different FRAC groups with a distinct mode of action.

An antifungal mixture involves the simultaneous application of two or more fungicides with different modes of action. eppo.int For this compound, this means tank-mixing it or using a co-formulated product with an effective fungicide from a different chemical group. frac.infofrac.info A key principle for mixtures is that the partner fungicide, when used alone at its recommended rate, must provide effective control of the target pathogen. frac.infofrac.info This ensures that individuals within the fungal population that may be resistant to this compound are controlled by the partner agent, and vice-versa. The use of mixtures can broaden the spectrum of disease control and provide a more robust defense against the establishment of resistance. google.com

A rotation strategy involves alternating applications of fungicides with different modes of action. afren.com.au Instead of using this compound repeatedly, it would be used in a spray program that includes fungicides from other FRAC groups. frac.info For example, after an application of a QoI fungicide like this compound, the subsequent treatment would utilize a fungicide targeting a different biochemical pathway, such as a demethylation inhibitor (DMI, FRAC Group 3) or a succinate (B1194679) dehydrogenase inhibitor (SDHI, FRAC Group 7). afren.com.au The Fungicide Resistance Action Committee provides specific guidelines on the maximum number of consecutive applications allowed for QoI fungicides before a switch to a different mode of action is required. frac.info

The table below provides a simplified, illustrative example of how mixture and rotation strategies could be structured in a disease management program.

Table 2: Illustrative Fungicide Program Incorporating Mixture and Rotation

| Application Timing | Strategy | Active Ingredient(s) | FRAC Group(s) | Rationale |

|---|---|---|---|---|

| Spray 1 | Rotation | Fungicide A (e.g., a DMI) | 3 | Initial control with a non-QoI mode of action. |

| Spray 2 | Mixture | This compound + Fungicide B (e.g., a multi-site inhibitor) | 11 + M | Reduces selection pressure on this compound by including a partner with a different mode of action. |

| Spray 3 | Rotation | Fungicide C (e.g., an SDHI) | 7 | Alternates to a different single-site mode of action to break the selection cycle. |

Note: This table is for illustrative purposes only. Specific product choices and application sequences depend on the crop, target pathogen, local resistance situation, and product labels.

Impact of Application Strategies on Resistance Selection

The manner in which a fungicide is applied has a direct and significant impact on the selection pressure exerted on a fungal population, which in turn governs the rate at which resistance develops. cropprotectionnetwork.orgbiorxiv.org For this compound, adherence to best-practice application strategies is crucial for its long-term viability as a disease control agent.

The timing of the application is also critical. QoI fungicides like this compound should be applied preventively or at the very early stages of disease development. frac.infofrac.info Preventive applications target a smaller, less established fungal population, reducing the probability that resistant mutants are present and subsequently selected. Curative applications, made after the disease is well-established, are strongly discouraged as they expose a large pathogen population to intense selection pressure, significantly increasing the risk of resistance. frac.info

Environmental Fate and Biotransformation Pathways of Pyribencarb

Environmental Persistence, Mobility, and Dissipation Kinetics of Pyribencarb

The environmental fate of a pesticide, such as this compound, is determined by a combination of its chemical properties and the characteristics of the environment into which it is released. Key processes governing its persistence, mobility, and eventual dissipation include adsorption to soil particles, the potential for leaching through the soil profile, and degradation under field conditions. These factors collectively determine the compound's distribution, concentration, and lifespan in various environmental compartments. hse.gov.ukbluefrogscientific.com

Adsorption and Desorption in Various Soil Types

Adsorption is a critical process that influences the mobility and bioavailability of pesticides in the soil. nih.govmdpi.com It refers to the binding of chemical molecules to the surface of soil particles, primarily to organic matter and clay minerals. mdpi.comecetoc.org The strength of this binding is quantified by the soil adsorption coefficient (Kd), which represents the ratio of the chemical's concentration in the soil to its concentration in the soil water at equilibrium. chemsafetypro.com To allow for comparison across different soils, this value is often normalized to the soil's organic carbon content, yielding the organic carbon-water (B12546825) partition coefficient (Koc). ecetoc.orgchemsafetypro.comepa.gov

Desorption is the reverse process, where the adsorbed chemical is released from soil particles back into the soil solution, making it available for transport, uptake by organisms, or degradation. nih.gov The relationship between the amount of a substance adsorbed and its concentration in the solution at equilibrium is often described by the Freundlich isotherm model. researchgate.netfortunejournals.comecetoc.org

Table 1: Soil Adsorption and Mobility Parameters for this compound

| Parameter | Value | Source | Interpretation |

|---|---|---|---|

| Kd (mL g⁻¹) | No data available | herts.ac.uk | Insufficient data to assess the binding affinity of this compound to soil particles. A high Koc value (>4000) would suggest low mobility, whereas a low value (<500) would indicate high mobility potential. chemsafetypro.com |

| Koc (mL g⁻¹) | No data available | herts.ac.uk | |

| Freundlich Kf (mL g⁻¹) | No data available | herts.ac.uk | |

| Freundlich 1/n | No data available | herts.ac.uk |

Leaching Potential in Agricultural Soils

Leaching is the downward movement of a chemical through the soil profile with percolating water. d-nb.info It is a primary pathway for pesticides to contaminate groundwater. The potential for a pesticide to leach is influenced by its persistence in soil (half-life) and its mobility, which is inversely related to its adsorption coefficient (Koc). orst.edu

A widely used screening tool to estimate the leaching potential of a pesticide is the Groundwater Ubiquity Score (GUS). The GUS index is calculated using the pesticide's soil half-life and its Koc value. d-nb.infoorst.edu

GUS < 1.8: Low leaching potential

GUS between 1.8 and 2.8: Moderate leaching potential

GUS > 2.8: High leaching potential copernicus.org

Due to the absence of publicly available data for this compound's soil half-life and Koc values, its GUS score cannot be calculated, and its specific leaching potential in agricultural soils remains uncharacterized in the available literature. hpc-j.co.jpherts.ac.uk

Table 2: Leaching Potential of this compound

| Parameter | Value | Source | Interpretation |

|---|---|---|---|

| GUS Leaching Potential Index | Cannot be calculated | herts.ac.uk | Without data on soil half-life and Koc, the risk of this compound leaching to groundwater cannot be estimated using the GUS method. orst.edu |

Field Dissipation Studies

While specific DT₅₀ values for this compound from completed field dissipation studies are not available in the public domain, the title of a scientific article indicates that a dissipation analysis of this compound has been conducted on olives. researchgate.net However, the detailed findings and calculated half-life from this study are not accessible. Regulatory guidelines often require field dissipation studies when laboratory data suggest high persistence. staphyt.com

Table 3: Field Dissipation Data for this compound

| Parameter | Value (days) | Source | Interpretation |

|---|---|---|---|

| DT₅₀ (field) | No data available | herts.ac.uk | The time this compound persists in a field environment after application is unknown based on available data. Field studies are necessary to confirm persistence under representative agricultural conditions. epa.gov |

| DT₉₀ (field) | No data available | herts.ac.uk |

Analytical Methodologies for Pyribencarb and Its Metabolites

Chromatographic Techniques for Residue Analysis

Chromatography is the cornerstone for separating pyribencarb and its metabolites from complex sample matrices. High-performance liquid chromatography (HPLC) is particularly well-suited for this compound, though other methods have been explored within broader multi-residue analyses.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC/UVD) is a robust and widely used method for the routine analysis of this compound and its primary metabolite, KIE-9749. Due to the presence of UV-absorbing chromophores in their molecular structures, these compounds can be readily detected and quantified using this technique. kspsjournal.or.kr

A validated method for the determination of this compound and KIE-9749 in various agricultural commodities such as apples, peppers, potatoes, rice, and soybeans has been established. kspsjournal.or.krresearchgate.net In this method, separation is typically achieved on a C18 reversed-phase column. kspsjournal.or.kr The mobile phase often consists of a mixture of acetonitrile (B52724) and water, for instance, in a 1:1 (v/v) ratio, which allows for effective separation of the parent compound and its metabolite. kspsjournal.or.kr Detection is performed at a wavelength of 265 nm, where both this compound and KIE-9749 exhibit optimal absorbance. kspsjournal.or.kr

Under these conditions, typical retention times are approximately 11.3 minutes for this compound and 8.4 minutes for KIE-9749. kspsjournal.or.kr The method demonstrates good linearity over a concentration range of 0.25 to 25 µg/g, with a correlation coefficient (R²) greater than 0.9999. kspsjournal.or.kr Validation studies have shown high recovery rates, generally between 78.3% and 108.4% for this compound and 73.9% and 113.7% for KIE-9749, with a limit of quantification (LOQ) of 0.05 µg/g for both compounds in various agricultural products. kspsjournal.or.krresearchgate.net

Table 1: HPLC/UVD Parameters for this compound Analysis

| Parameter | Specification |

|---|---|

| Instrument | Agilent 1100 series or equivalent |

| Detector | UV Detector |

| Wavelength | 265 nm |

| Column | NUCLEODUR C18 Gravity (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile / Water (1/1, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 40 µL |

| Retention Time (this compound) | ~11.3 min |

| Retention Time (KIE-9749) | ~8.4 min |

| Limit of Quantification (LOQ) | 0.05 µg/g |

Data sourced from a study by Kwon et al. (2016). kspsjournal.or.kr

For higher selectivity and confirmation of residue identity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method. This technique provides definitive identification and quantification, even at trace levels, and is essential for regulatory submissions and confirmatory analysis. kspsjournal.or.krresearchgate.net

LC-MS/MS analysis is typically performed using an electrospray ionization (ESI) source operating in positive ion mode, as both this compound and its metabolite KIE-9749 contain amine groups that are readily protonated. kspsjournal.or.kr The analysis is conducted in Multiple Reaction Monitoring (MRM) mode, which enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. kspsjournal.or.kr

For this compound, the protonated molecule [M+H]⁺ at m/z 362.1 is selected as the precursor ion. kspsjournal.or.krfda.gov.twfda.gov.tw From this, specific product ions are monitored for quantification and confirmation. kspsjournal.or.kr A common transition for quantification is m/z 362.1 → 207.1, while transitions such as m/z 362.1 → 239.0 and m/z 362.1 → 122.0 serve as confirmation ions. kspsjournal.or.kr The metabolite KIE-9749, being an isomer of this compound, shares the same precursor ion (m/z 362.1) but can be distinguished by its different retention time and potentially different product ion ratios. kspsjournal.or.kr

This confirmatory method is crucial for eliminating false positives and provides the high degree of certainty required in pesticide residue analysis. kspsjournal.or.kr

Table 2: LC-MS/MS Parameters for this compound and KIE-9749 Confirmation

| Parameter | This compound | KIE-9749 |

|---|---|---|

| Ionization Mode | ESI Positive | ESI Positive |

| Precursor Ion (m/z) | 362.1 | 362.1 |

| Quantification Product Ion (m/z) | 207.1 | 122.0 |

| Confirmation Product Ion 1 (m/z) | 239.0 | 207.1 |

| Confirmation Product Ion 2 (m/z) | 122.0 | 239.0 |

| Retention Time (min) | ~6.3 | ~4.7 |

Data sourced from a study by Kwon et al. (2016). kspsjournal.or.kr

The direct analysis of this compound by Gas Chromatography (GC) is generally considered unsuitable. kspsjournal.or.kr This is due to the thermal lability of the compound; it tends to degrade at the high temperatures required for vaporization in the GC inlet, preventing accurate and reproducible analysis. kspsjournal.or.kr

Despite this limitation, this compound is sometimes included in the scope of multi-residue methods that utilize GC-MS/MS for broad screening of pesticides in food and agricultural products. fda.gov.twfda.gov.twazzule.comresearchgate.net In these extensive screening methods, hundreds of pesticides are analyzed simultaneously. While LC-MS/MS is the primary technique for an increasing number of modern, polar pesticides, GC-MS/MS remains a powerful tool for many other compounds. oup.comnih.gov The inclusion of this compound in such GC-based multi-residue screens suggests that under specific, optimized conditions or as part of a rapid screening protocol, some level of detection may be achievable, although it is not the recommended technique for quantitative analysis of this specific compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantification and Confirmation

Sample Preparation and Extraction Procedures for Diverse Matrices

Effective sample preparation is critical to remove interfering substances from the matrix and concentrate the analytes before chromatographic analysis. The choice of method depends on the matrix type and the subsequent analytical technique.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a standard approach for pesticide residue analysis in a wide variety of food matrices, including those tested for this compound. fda.gov.twfda.gov.twoup.com This procedure involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step induced by the addition of salts (e.g., magnesium sulfate, sodium chloride, or sodium acetate). fda.gov.twoup.com